molecular formula C21H20O10 B7886541 Emodin-8-glucoside CAS No. 52731-38-1

Emodin-8-glucoside

Cat. No.: B7886541
CAS No.: 52731-38-1
M. Wt: 432.4 g/mol
InChI Key: HSWIRQIYASIOBE-JNHRPPPUSA-N
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Description

Emodin-8-glucoside is a glycosylated derivative of emodin, a naturally occurring anthraquinone. This compound is known for its diverse biological activities, including immunomodulatory, anti-inflammatory, antioxidant, hepatoprotective, and anticancer properties . It is primarily found in the plant Reynoutria japonica Houtt.

Preparation Methods

Synthetic Routes and Reaction Conditions: Emodin-8-glucoside can be synthesized through the glycosylation of emodin. One common method involves the use of glycosyltransferase enzymes to attach a glucose molecule to emodin. This enzymatic reaction typically requires the presence of uridine diphosphate glucose as a glycosyl donor .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as Reynoutria japonica. The extraction process includes the use of methanol to obtain a crude extract, followed by purification using techniques like centrifugal partition chromatography and preparative high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: Emodin-8-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Neuroprotective Effects

Mechanism of Action
Emodin-8-glucoside has demonstrated significant neuroprotective properties, particularly against cerebral ischemia and glutamate-induced neuronal damage. Studies have shown that it can penetrate the blood-brain barrier and exert antioxidative effects, which are crucial in mitigating oxidative stress associated with neuronal injuries.

Case Study
A study involving male Wistar rats subjected to ischemia-reperfusion injury revealed that treatment with EG resulted in reduced neurological deficits and cerebral infarction areas. The compound increased superoxide dismutase (SOD) activity and total antioxidative capacity while decreasing malondialdehyde (MDA) levels in brain tissues, indicating its potential as a therapeutic agent for neuroprotection in ischemic conditions .

Anticancer Properties

Breast Cancer
Recent research has explored the synergistic effects of this compound in combination with paclitaxel on human breast cancer cells (MCF-7 and MDA-MB-231). The findings indicated that this combination significantly inhibited cell viability and metastasis while down-regulating the expression of matrix metalloproteinases (MMPs) associated with cancer progression .

Neuroblastoma and Glioblastoma
EG has also been investigated for its effects on various cancer cell lines, including SK-N-AS neuroblastoma and T98G glioblastoma. The compound exhibited dose-dependent antiproliferative effects, with IC50 values indicating significant cytotoxicity against these cancers. Specifically, EG was found to down-regulate anti-apoptotic proteins like Bcl-2 while up-regulating pro-apoptotic proteins such as Bax .

Anti-inflammatory Activity

This compound has been shown to modulate inflammatory responses effectively. In lipopolysaccharide (LPS)-stimulated macrophages, EG significantly reduced the secretion of pro-inflammatory cytokines such as TNF-α and IL-1β in a dose-dependent manner. This suggests its potential application in treating inflammatory diseases .

Hepatoprotective Effects

The compound is traditionally used in Chinese medicine for treating liver disorders. Its antioxidative properties contribute to its hepatoprotective effects, helping to alleviate oxidative stress in liver tissues during acute hepatitis .

Summary Table of Applications

Application Mechanism Key Findings
NeuroprotectionAntioxidative effectsReduced infarction area and improved SOD activity in ischemic rats
AnticancerSynergistic action with chemotherapeuticsInhibited viability of breast cancer cells; down-regulated MMPs
Anti-inflammatoryModulation of cytokine secretionDecreased TNF-α and IL-1β levels in LPS-stimulated cells
HepatoprotectionAntioxidative mechanismsEfficacy demonstrated in traditional uses for liver health

Mechanism of Action

The mechanism of action of emodin-8-glucoside involves several molecular targets and pathways:

Comparison with Similar Compounds

Emodin-8-glucoside is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to its parent compound, emodin. Similar compounds include:

Biological Activity

Emodin-8-glucoside (E8G) is a glycosylated derivative of emodin, a naturally occurring anthraquinone. This compound has garnered attention due to its diverse biological activities, including immunomodulatory, anti-inflammatory, antioxidant, hepatoprotective, and anticancer properties. This article reviews the current research findings on the biological activity of E8G, emphasizing its mechanisms of action, therapeutic potential, and safety profile.

1. Immunomodulatory and Anti-Inflammatory Effects

Recent studies have demonstrated that E8G exhibits significant immunomodulatory effects. In a study using murine macrophage RAW264.7 cells and human monocytic THP-1 cells, E8G was found to induce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 more effectively than its unglycosylated counterpart, emodin. Specifically, E8G at a concentration of 20 μM increased TNF-α secretion by 4.9-fold and IL-6 by 1.6-fold without significant cytotoxicity .

Moreover, E8G enhanced the expression of inducible nitric oxide synthase (iNOS) and nitric oxide (NO) production in a dose-dependent manner. The activation of the TLR-2/MAPK/NF-κB signaling pathway was also significantly increased upon treatment with E8G, highlighting its role in modulating immune responses .

2. Anticancer Activity

E8G has shown promising anticancer properties across various cancer cell lines. A recent study evaluated its cytotoxic effects on neuroblastoma (SK-N-AS), glioblastoma (T98G), and C6 mouse glioblastoma cells using the MTT assay. The results indicated that E8G inhibited cell viability in a dose-dependent manner, with IC50 values of 52.67 µM for C6 cells, 61.24 µM for T98G cells, and 108.7 µM for SK-N-AS cells .

Additionally, E8G has been reported to promote apoptosis in ovarian cancer cells by down-regulating Bcl-2 expression while up-regulating Bax expression and increasing caspase activity . Its combination with paclitaxel further enhanced the inhibition of breast cancer cell viability and metastasis through modulation of matrix metalloproteinases (MMPs) and epithelial-mesenchymal transition (EMT) markers .

3. Neuroprotective Effects

E8G exhibits neuroprotective properties against cerebral ischemia-reperfusion injury and glutamate-induced neuronal damage. In an in vivo study using Wistar rats, treatment with E8G resulted in reduced neurological deficits and cerebral infarction areas while increasing superoxide dismutase (SOD) activity and total antioxidative capability in brain tissues . These findings suggest that E8G may protect against oxidative stress-related neuronal injuries.

4. Safety Profile

Despite its therapeutic potential, concerns regarding the toxicity of emodin derivatives exist. Long-term use may adversely affect reproductive systems, kidneys, and liver functions; hence, glycosylation appears to mitigate some of these toxic effects . The safety profile of E8G remains an important area for further investigation.

Summary Table of Biological Activities

Activity Details
Immunomodulatory Induces TNF-α and IL-6 secretion; enhances iNOS expression; activates TLR-2/MAPK/NF-κB pathway
Anticancer IC50 values: C6 glioblastoma - 52.67 µM; T98G - 61.24 µM; SK-N-AS - 108.7 µM; promotes apoptosis
Neuroprotective Reduces neurological deficits; increases SOD activity; protects against glutamate toxicity
Safety Concerns Potential toxicity in long-term use; glycosylation may reduce adverse effects

Properties

IUPAC Name

1,6-dihydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c1-7-2-9-14(11(24)3-7)18(27)15-10(16(9)25)4-8(23)5-12(15)30-21-20(29)19(28)17(26)13(6-22)31-21/h2-5,13,17,19-24,26,28-29H,6H2,1H3/t13-,17-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWIRQIYASIOBE-JNHRPPPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23313-21-5, 52731-38-1
Record name Emodin 8-O-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23313-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Emodin-8-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023313215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glucofrangulin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052731381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EMODIN-8-GLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY0Q8Q1T3H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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